molecular formula C18H22N2O2S B12797101 5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)- CAS No. 199852-38-5

5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)-

Katalognummer: B12797101
CAS-Nummer: 199852-38-5
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: QUYBWIQSCATPOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)- is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific substituents on the thiazole and pyrimidine rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at various positions, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives are used as building blocks for the construction of more complex molecules.

Biology

These compounds may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Medicine

Due to their potential biological activities, these compounds are investigated for therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry

In the chemical industry, these compounds can be used as intermediates in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives depends on their specific biological targets. They may interact with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Thiazolopyrimidines
  • Benzothiazoles
  • Pyrimidinones

Comparison

Compared to other thiazolopyrimidines, 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives may offer unique properties due to the specific substituents on the thiazole and pyrimidine rings

Eigenschaften

CAS-Nummer

199852-38-5

Molekularformel

C18H22N2O2S

Molekulargewicht

330.4 g/mol

IUPAC-Name

7-benzyl-3-ethoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C18H22N2O2S/c1-4-22-15-11-23-18-19-14(10-13-8-6-5-7-9-13)16(12(2)3)17(21)20(15)18/h5-9,12,15H,4,10-11H2,1-3H3

InChI-Schlüssel

QUYBWIQSCATPOS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CSC2=NC(=C(C(=O)N12)C(C)C)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.